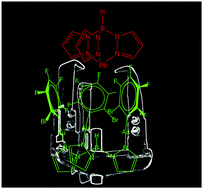Lead encapsulation by a golden clamp through multiple electrostatic, metallophilic, hydrogen bonding and weak interactions†
Chemical Communications Pub Date: 2017-12-14 DOI: 10.1039/C7CC08710A
Abstract
The structure of the complex [{Pb(HBpz3)}{Au3(o-C6BrF4)3(HBpz3)}] consists of a host–guest heterometallic system built up through a plethora of interactions including electrostatic, metallophilic, H-bonding, Au⋯Br or weak C⋯C or Pb⋯Br contacts. Computational studies show that the dispersive interactions are responsible for the attraction of the Pb(II) cationic moiety within the basket-like trinuclear Au(I) fragment, whereas the ionic component of the interaction placed at the rings produces a molecular clamp.


Recommended Literature
- [1] Phosphotungstic acid encapsulated in the mesocages of amine-functionalized metal–organic frameworks for catalytic oxidative desulfurization†
- [2] Adsorption of short-chain perfluoroalkyl acids (PFAAs) from water/wastewater
- [3] Front cover
- [4] A method for obtaining weighed micro samples of moisture- or oxygen-sensitive compounds
- [5] Deep cavitand vesicles – multicompartmental hosts†
- [6] Linear neutral platinum–acetylide moiety: beyond the links
- [7] Stability of perovskite solar cells: issues and prospects
- [8] Bio-inspired synthetic pathways and beyond: integrative chemistry
- [9] Back cover
- [10] Enhanced thermoelectric properties of polyaniline/polypyrrole/carbon nanotube ternary composites by treatment with a secondary dopant using ferric chloride†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 1467-16-9









